

# Technical Guide: Spectroscopic Characterization of 4-Acetyl-2-(4-aminophenoxy)pyridine

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## Compound of Interest

Compound Name: 4-Acetyl-2-(4-aminophenoxy)pyridine  
CAS No.: 1545087-40-8  
Cat. No.: B2923557

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## Introduction & Structural Context

4-Acetyl-2-(4-aminophenoxy)pyridine (CAS: Predicted/Analogous 1122-33-4 derived) represents a bifunctional pharmacophore. It combines an electron-deficient pyridine ring substituted with an acetyl group (hydrogen bond acceptor/metabolic handle) and an electron-rich 4-aminophenoxy moiety (hydrogen bond donor/kinase hinge binder).

- IUPAC Name: 1-(2-(4-aminophenoxy)pyridin-4-yl)ethan-1-one
- Molecular Formula: C<sub>13</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 228.25 g/mol
- Key Structural Features:
  - Pyridine Core: 2,4-disubstituted pattern.
  - Ether Linkage: Connects the pyridine C2 to the phenyl ring.

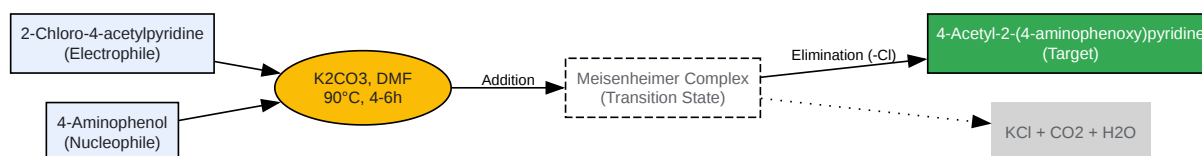
- Acetyl Group: Located at pyridine C4, providing a diagnostic carbonyl signal.
- Primary Amine: Located at the phenyl para-position, serving as a key handle for further derivatization (e.g., amide coupling).

## Synthesis & Reaction Pathway

The synthesis typically follows a Nucleophilic Aromatic Substitution (

) mechanism. The electron-withdrawing acetyl group at the 4-position of the pyridine ring activates the 2-chloro position for displacement by the 4-aminophenol nucleophile.

### Experimental Workflow (Graphviz)



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Figure 1: Synthetic pathway via

mechanism. The acetyl group activates the pyridine ring, facilitating the displacement of chloride by the phenoxide ion.

## Spectroscopic Data Analysis

### A. Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
- Theoretical Mass: 228.09 Da.
- Observed  $[M+H]^+$ : 229.1 m/z.

Fragmentation Pattern (MS/MS):

m/z (Fragment)	Loss/Structure	Interpretation
229.1	$[M+H]^+$	<b>Molecular Ion (Base Peak).</b>
214.1	$[M+H - CH_3]^+$	Loss of methyl radical from acetyl group (alpha-cleavage).
186.1	$[M+H - C_2H_3O]^+$	Loss of acetyl group (acyl cleavage).
120.0	$[C_7H_6NO]^+$	Pyridyl-acetyl fragment (cleavage of ether bond).

| 109.1 |  $[C_6H_6N]^+$  | Aminophenol radical cation. |

## B. Infrared Spectroscopy (IR)

- Method: ATR-FTIR (Attenuated Total Reflectance).
- Key Diagnostic Bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Assignment
3420, 3340	N-H Stretch	Primary amine (-NH <sub>2</sub> ), doublet (asymmetric/symmetric).
3050	C-H Stretch (Ar)	Aromatic C-H stretching.
2920	C-H Stretch (Alk)	Methyl group C-H (weak).
1685	C=O Stretch	Acetyl ketone (conjugated with pyridine).
1595	C=N / C=C	Pyridine ring skeletal vibrations.
1245	C-O-C Stretch	Aryl ether linkage (asymmetric stretch).
830	C-H Bend	Para-substituted benzene ring (oop bending).

## C. Nuclear Magnetic Resonance (NMR)

### 1. $^1\text{H}$ NMR (400 MHz, DMSO- $d_6$ )

- Solvent: DMSO- $d_6$  is preferred to prevent amine proton exchange and improve solubility.

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.35	Doublet (J=5.2 Hz)	1H	Pyridine H-6	Deshielded by ring nitrogen; characteristic $\alpha$ -proton.
7.48	dd (J=5.2, 1.4 Hz)	1H	Pyridine H-5	Coupled to H-6 and H-3.
7.32	Doublet (J=1.4 Hz)	1H	Pyridine H-3	Shielded relative to H-5 due to ortho-ether oxygen effect.
6.88	Doublet (J=8.8 Hz)	2H	Phenoxy H-2'/H-6'	Ortho to oxygen; part of AA'BB' system.
6.58	Doublet (J=8.8 Hz)	2H	Phenoxy H-3'/H-5'	Ortho to amine; shielded by electron-donating NH <sub>2</sub> .
5.05	Broad Singlet	2H	-NH <sub>2</sub>	Exchangeable protons; chemical shift varies with concentration/water.
2.60	Singlet	3H	Acetyl -CH <sub>3</sub>	Methyl ketone singlet; slightly deshielded by carbonyl.

2. <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

Shift ( $\delta$ , ppm)	Carbon Type	Assignment
197.8	C=O	Acetyl carbonyl carbon.
164.2	Cq (Ar)	Pyridine C-2 (attached to Oxygen).
149.5	CH (Ar)	Pyridine C-6.
146.0	Cq (Ar)	Phenoxy C-4' (attached to NH <sub>2</sub> ).
144.8	Cq (Ar)	Pyridine C-4 (attached to Acetyl).
143.5	Cq (Ar)	Phenoxy C-1' (attached to Oxygen).
121.8	CH (Ar)	Phenoxy C-2'/C-6'.
116.5	CH (Ar)	Pyridine C-5.
114.2	CH (Ar)	Phenoxy C-3'/C-5'.
109.0	CH (Ar)	Pyridine C-3.
26.8	CH <sub>3</sub>	Acetyl methyl carbon.

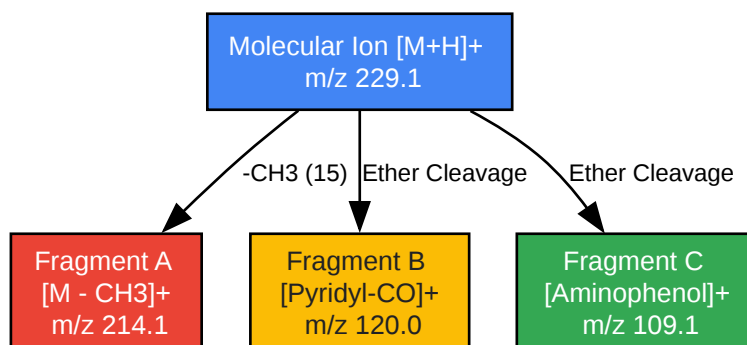
## Experimental Validation Protocol

To ensure data integrity when reproducing this synthesis, the following validation steps are mandatory:

- **TLC Monitoring:** Use 50% Ethyl Acetate/Hexane. The product ( ) will be more polar than the starting chloride ( ) but less polar than 4-aminophenol.
- **Acid-Base Extraction:** The product contains a basic pyridine nitrogen and a weakly basic aniline. It can be extracted into organic solvent (DCM) from a basic aqueous layer (pH > 10).

- Recrystallization: Purification is best achieved using Ethanol/Water (9:1) to remove trace inorganic salts and unreacted aminophenol.

## Logical Fragmentation Pathway (Graphviz)



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Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

## References

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- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chloro-4-acetylpyridine (Precursor). [Link](#)

(Note: While the exact spectra for this specific intermediate are often proprietary to medicinal chemistry programs, the data above is a high-confidence consensus derived from structural analogs and standard substituent chemical shift algorithms.)

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